molecular formula C10H15NO B026507 (R)-3-(1-(Dimethylamino)ethyl)phenol CAS No. 851086-95-8

(R)-3-(1-(Dimethylamino)ethyl)phenol

Cat. No. B026507
M. Wt: 165.23 g/mol
InChI Key: GQZXRLWUYONVCP-MRVPVSSYSA-N
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Patent
US07544840B2

Procedure details

94 g of [1-(3-methoxyphenyl)ethyl]dimethylamine (V) are dissolved in 285 ml of azeotropic hydrobromic acid and the resulting solution is refluxed under stirring using a reflux condenser for 12 hours (bath temperature 145-150° C.). During boiling, the reaction mixture darkens. The solution is then left to cool down to room temperature. Excess hydrobromic acid is evaporated using a rotary vacuum evaporator and the evaporation residue is dissolved in 200 ml of water. The solution is extracted with 3×100 ml ethylacetate. The aqueous fraction is then gradually alkalized with the saturated solution of sodium carbonate with constant stirring (foam creation). The solution becomes milky turbid and it is extracted with 3×200 ml ethylacetate. The ethylacetate fraction is shaken out 1× with water, 1× with brine and dried with anhydrous magnesium sulfate. Activated carbon is added before filtering off the desiccant and the desiccant along with the carbon are filtered off. The ethylacetate solution of compound (IV) is used for the next step.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]([N:11]([CH3:13])[CH3:12])[CH3:10])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:13][N:11]([CH3:12])[CH:9]([C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:10]

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)N(C)C
Name
Quantity
285 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is refluxed
CUSTOM
Type
CUSTOM
Details
for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
(bath temperature 145-150° C.)
WAIT
Type
WAIT
Details
The solution is then left
CUSTOM
Type
CUSTOM
Details
Excess hydrobromic acid is evaporated
CUSTOM
Type
CUSTOM
Details
a rotary vacuum evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the evaporation residue is dissolved in 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with 3×100 ml ethylacetate
STIRRING
Type
STIRRING
Details
with constant stirring (foam creation)
EXTRACTION
Type
EXTRACTION
Details
is extracted with 3×200 ml ethylacetate
STIRRING
Type
STIRRING
Details
The ethylacetate fraction is shaken out 1× with water, 1× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
Activated carbon is added
FILTRATION
Type
FILTRATION
Details
before filtering off the desiccant and the desiccant along with the carbon
FILTRATION
Type
FILTRATION
Details
are filtered off

Outcomes

Product
Name
Type
Smiles
CN(C(C)C=1C=C(C=CC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07544840B2

Procedure details

94 g of [1-(3-methoxyphenyl)ethyl]dimethylamine (V) are dissolved in 285 ml of azeotropic hydrobromic acid and the resulting solution is refluxed under stirring using a reflux condenser for 12 hours (bath temperature 145-150° C.). During boiling, the reaction mixture darkens. The solution is then left to cool down to room temperature. Excess hydrobromic acid is evaporated using a rotary vacuum evaporator and the evaporation residue is dissolved in 200 ml of water. The solution is extracted with 3×100 ml ethylacetate. The aqueous fraction is then gradually alkalized with the saturated solution of sodium carbonate with constant stirring (foam creation). The solution becomes milky turbid and it is extracted with 3×200 ml ethylacetate. The ethylacetate fraction is shaken out 1× with water, 1× with brine and dried with anhydrous magnesium sulfate. Activated carbon is added before filtering off the desiccant and the desiccant along with the carbon are filtered off. The ethylacetate solution of compound (IV) is used for the next step.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]([N:11]([CH3:13])[CH3:12])[CH3:10])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:13][N:11]([CH3:12])[CH:9]([C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:10]

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)N(C)C
Name
Quantity
285 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is refluxed
CUSTOM
Type
CUSTOM
Details
for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
(bath temperature 145-150° C.)
WAIT
Type
WAIT
Details
The solution is then left
CUSTOM
Type
CUSTOM
Details
Excess hydrobromic acid is evaporated
CUSTOM
Type
CUSTOM
Details
a rotary vacuum evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the evaporation residue is dissolved in 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with 3×100 ml ethylacetate
STIRRING
Type
STIRRING
Details
with constant stirring (foam creation)
EXTRACTION
Type
EXTRACTION
Details
is extracted with 3×200 ml ethylacetate
STIRRING
Type
STIRRING
Details
The ethylacetate fraction is shaken out 1× with water, 1× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
Activated carbon is added
FILTRATION
Type
FILTRATION
Details
before filtering off the desiccant and the desiccant along with the carbon
FILTRATION
Type
FILTRATION
Details
are filtered off

Outcomes

Product
Name
Type
Smiles
CN(C(C)C=1C=C(C=CC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07544840B2

Procedure details

94 g of [1-(3-methoxyphenyl)ethyl]dimethylamine (V) are dissolved in 285 ml of azeotropic hydrobromic acid and the resulting solution is refluxed under stirring using a reflux condenser for 12 hours (bath temperature 145-150° C.). During boiling, the reaction mixture darkens. The solution is then left to cool down to room temperature. Excess hydrobromic acid is evaporated using a rotary vacuum evaporator and the evaporation residue is dissolved in 200 ml of water. The solution is extracted with 3×100 ml ethylacetate. The aqueous fraction is then gradually alkalized with the saturated solution of sodium carbonate with constant stirring (foam creation). The solution becomes milky turbid and it is extracted with 3×200 ml ethylacetate. The ethylacetate fraction is shaken out 1× with water, 1× with brine and dried with anhydrous magnesium sulfate. Activated carbon is added before filtering off the desiccant and the desiccant along with the carbon are filtered off. The ethylacetate solution of compound (IV) is used for the next step.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]([N:11]([CH3:13])[CH3:12])[CH3:10])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:13][N:11]([CH3:12])[CH:9]([C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:10]

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)N(C)C
Name
Quantity
285 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is refluxed
CUSTOM
Type
CUSTOM
Details
for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
(bath temperature 145-150° C.)
WAIT
Type
WAIT
Details
The solution is then left
CUSTOM
Type
CUSTOM
Details
Excess hydrobromic acid is evaporated
CUSTOM
Type
CUSTOM
Details
a rotary vacuum evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the evaporation residue is dissolved in 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with 3×100 ml ethylacetate
STIRRING
Type
STIRRING
Details
with constant stirring (foam creation)
EXTRACTION
Type
EXTRACTION
Details
is extracted with 3×200 ml ethylacetate
STIRRING
Type
STIRRING
Details
The ethylacetate fraction is shaken out 1× with water, 1× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
Activated carbon is added
FILTRATION
Type
FILTRATION
Details
before filtering off the desiccant and the desiccant along with the carbon
FILTRATION
Type
FILTRATION
Details
are filtered off

Outcomes

Product
Name
Type
Smiles
CN(C(C)C=1C=C(C=CC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.